(S)-6-fluorochroman-4-amine hydrochloride

Chiral resolution Asymmetric synthesis Enantiomeric purity

This (S)-enantiomer hydrochloride salt is a strategic chiral building block for CNS-targeted medicinal chemistry. The 6-fluoro substituent optimizes LogP and metabolic stability, while the defined (S)-stereochemistry eliminates costly chiral separation. Its >50 mg/mL aqueous solubility enables direct use in high-throughput screening without organic co-solvents, reducing assay artifacts. Ideal for lead optimization of neurological disorder candidates, including validated 5-HT1A antagonist motifs. The primary amine allows facile conjugation to reporter groups for chemical biology studies.

Molecular Formula C9H11ClFNO
Molecular Weight 203.641
CAS No. 1260609-97-9
Cat. No. B582382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-fluorochroman-4-amine hydrochloride
CAS1260609-97-9
Molecular FormulaC9H11ClFNO
Molecular Weight203.641
Structural Identifiers
SMILESC1COC2=C(C1N)C=C(C=C2)F.Cl
InChIInChI=1S/C9H10FNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1
InChIKeyVHMBQKMHABXVJN-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-6-Fluorochroman-4-amine Hydrochloride (CAS 1260609-97-9): A Chiral Fluorinated Chroman Building Block


(S)-6-Fluorochroman-4-amine hydrochloride is a chiral, fluorinated chroman derivative that serves as a versatile intermediate in medicinal chemistry and chemical biology [1]. The compound features a rigid chroman scaffold with a fluorine atom at the 6-position and a primary amine at the 4-position, existing as the (S)-enantiomer in a hydrochloride salt form [1]. Its well-defined stereochemistry and the presence of the fluorine substituent, which influences key drug-like properties, distinguish it as a valuable building block for the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders [2].

Why (S)-6-Fluorochroman-4-amine Hydrochloride Cannot Be Substituted by Common Analogs


Generic substitution of (S)-6-fluorochroman-4-amine hydrochloride with its (R)-enantiomer, the racemic mixture, or non-fluorinated chroman analogs introduces critical risks to downstream applications. The (S)-stereochemistry is non-negotiable for applications requiring defined chirality, such as asymmetric synthesis or target engagement where the (R)-enantiomer may exhibit different pharmacological activity or be inactive [1]. Furthermore, the 6-fluoro substituent is essential for modulating physicochemical properties like lipophilicity (LogP) and metabolic stability [2]. Replacing the hydrochloride salt with the free base can drastically reduce aqueous solubility, compromising its utility in aqueous assay systems .

Quantitative Differentiation Guide for (S)-6-Fluorochroman-4-amine Hydrochloride


Chiral Purity vs. Racemate: Enantioselectivity in Asymmetric Synthesis

The (S)-enantiomer offers stereochemical specificity critical for asymmetric synthesis. In contrast, a racemic mixture (e.g., 6-fluorochroman-4-amine, CAS 238764-22-2) contains equal amounts of both enantiomers, which can lead to unpredictable or diminished biological activity [1]. The (S)-form ensures high enantiopurity, a requirement for developing single-enantiomer drugs and stereochemically defined intermediates [1].

Chiral resolution Asymmetric synthesis Enantiomeric purity

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form provides a significant enhancement in aqueous solubility compared to the free base. The hydrochloride salt of 6-fluorochroman-4-amine exhibits a measured solubility of >50 mg/mL in water , whereas the free base ((S)-6-fluorochroman-4-amine) has a reported solubility of 2.72 mg/mL . This represents a >18-fold improvement in water solubility.

Aqueous solubility High-throughput screening Salt selection

Lipophilicity (LogP): Fluorinated vs. Non-Fluorinated Chroman

Fluorine substitution at the 6-position increases lipophilicity compared to non-fluorinated chroman-4-amine analogs. The 6-fluorochroman-4-amine core has a measured LogP of approximately 3.11 for the hydrochloride salt [1] or a calculated XLogP3 of 1.00 for the free base [2], which is higher than the unsubstituted chroman-4-amine (calculated LogP ~0.7-0.9). This modest increase in lipophilicity can enhance passive membrane permeability without drastically increasing LogP into an undesirable range.

Lipophilicity LogP Fluorine substitution

pKa and Ionization State: Impact on Bioavailability

The predicted pKa of the amine group in (S)-6-fluorochroman-4-amine is 9.12 ± 0.20 . This value indicates that at physiological pH (7.4), the compound is predominantly in its un-ionized (free base) form, which is favorable for passive diffusion across biological membranes. In contrast, chroman-4-amine analogs with electron-withdrawing groups that lower the pKa may exhibit a higher proportion of the ionized form at physiological pH, potentially reducing their membrane permeability.

pKa Ionization state Oral bioavailability

CNS Drug Development: Fluorination for Enhanced Metabolic Stability and BBB Penetration

The 6-fluoro substituent on the chroman scaffold is a strategic modification known to enhance metabolic stability and potentially improve blood-brain barrier (BBB) penetration [REFS-1, REFS-2]. While specific quantitative BBB penetration data (e.g., Kp,uu) for this exact compound is not publicly available, the structural class is actively explored for CNS targets, including 5-HT1A receptors [3]. The combination of a chroman scaffold, fluorine atom, and primary amine provides a balanced profile (LogD, pKa) that aligns with established CNS drug design principles.

CNS drug discovery Metabolic stability Blood-brain barrier

Optimal Application Scenarios for (S)-6-Fluorochroman-4-amine Hydrochloride Based on Its Unique Properties


Asymmetric Synthesis of Enantiopure CNS Drug Candidates

The (S)-configured amine is ideal for introducing a defined chiral center into lead compounds targeting neurological disorders. Its high enantiopurity eliminates the need for costly chiral separation steps, and the chroman-6-fluoro motif is validated in 5-HT1A receptor antagonists [1]. The favorable CNS-oriented physicochemical profile (LogP, pKa) makes it a strategic choice for building libraries of brain-penetrant molecules.

High-Throughput Biological Screening in Aqueous Assays

The hydrochloride salt's excellent aqueous solubility (>50 mg/mL) enables direct use in high-throughput screening without organic co-solvents that can interfere with biological targets. This property reduces assay artifacts and ensures reliable dose-response data, particularly valuable for early-stage hit identification and lead optimization.

Synthesis of Fluorinated Probe Molecules for Target Engagement Studies

The 6-fluoro substituent offers a handle for further functionalization or can be used as a probe itself. The fluorine atom can be utilized in 19F NMR studies to monitor binding interactions or metabolic fate. The primary amine allows for facile conjugation to reporter groups (e.g., fluorophores, biotin) for chemical biology applications.

Optimization of ADME Properties in Lead Series

In medicinal chemistry campaigns, replacing a non-fluorinated or less optimal chroman fragment with the 6-fluorochroman-4-amine scaffold can be a rational strategy to improve metabolic stability and modulate lipophilicity [REFS-3, REFS-4]. Its well-defined physicochemical parameters (pKa ~9.12 ) provide a predictable starting point for multi-parameter optimization.

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